6-Cyclopentyl-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Cyclopentyl-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione” is a chemical compound with the molecular formula C19H27N5O2 and a molecular weight of 357.4581.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound123.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C19H27N5O21. However, detailed structural analysis such as bond lengths and angles, stereochemistry, or crystal structure was not available in the sources I found123.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound123.
Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., of this compound are not available in the sources I found123.
Scientific Research Applications
Heterocyclic Compounds and Photosystem II Inhibition
Heterocyclic compounds, including imidazoles and related structures, have been studied for their potential as inhibitors at the Q(B) site of the photosystem II D1 reaction center protein. Such compounds have shown significant inhibitory activity, which is crucial for understanding photosynthesis and developing herbicides. The study by Oettmeier et al. (2001) on novel heterocyclic ortho-quinones presents findings on their role as Photosystem II inhibitors, offering insights into their potential applications in agricultural chemistry and plant biology (Oettmeier, Masson, & Hecht, 2001).
Cytokinin Activity in Plant Biology
Another area of interest is the development of fluorescent carbon-substituted cytokinin analogues for plant biology research. Nishikawa et al. (2000) synthesized 7-Phenylethynylimidazo[4,5-b]pyridine and its riboside, showing marked enhancement in fluorescence intensity and strong cytokinin activity. This research suggests that similar heterocyclic compounds could be useful for studying the localization and transport of cytokinins in plant cells or tissues, providing valuable tools for agricultural biotechnology and plant science (Nishikawa et al., 2000).
Synthetic Methods and Chemical Biology
The synthesis of glycolurils and their analogues, as discussed by Kravchenko et al. (2018), highlights the importance of these compounds in pharmacology, explosives, and supramolecular chemistry. Developing new synthetic methods for such heterocyclic compounds is essential for expanding their applications in science and technology, including drug development and materials science (Kravchenko, Baranov, & Gazieva, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-cyclopentyl-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-4-5-8-11-22-17(25)15-16(21(3)19(22)26)20-18-23(15)12-13(2)24(18)14-9-6-7-10-14/h12,14H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTYCPRMUYEMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2C=C(N3C4CCCC4)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopentyl-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.